molecular formula C16H22N4O2S B6625891 N,4-dimethyl-N-propan-2-yl-3-(pyrimidin-2-ylmethylamino)benzenesulfonamide

N,4-dimethyl-N-propan-2-yl-3-(pyrimidin-2-ylmethylamino)benzenesulfonamide

Cat. No. B6625891
M. Wt: 334.4 g/mol
InChI Key: DLYLWOBAMMFDAM-UHFFFAOYSA-N
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Description

N,4-dimethyl-N-propan-2-yl-3-(pyrimidin-2-ylmethylamino)benzenesulfonamide, also known as compound X, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been studied in detail. In

Mechanism of Action

The mechanism of action of N,4-dimethyl-N-propan-2-yl-3-(pyrimidin-2-ylmethylamino)benzenesulfonamide X involves the inhibition of a specific enzyme, which is involved in the biosynthesis of various molecules, including prostaglandins and leukotrienes. This enzyme is overexpressed in various diseases, including cancer and inflammation, and its inhibition by N,4-dimethyl-N-propan-2-yl-3-(pyrimidin-2-ylmethylamino)benzenesulfonamide X leads to the reduction of these molecules, resulting in the therapeutic effects of N,4-dimethyl-N-propan-2-yl-3-(pyrimidin-2-ylmethylamino)benzenesulfonamide X.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and modulation of the immune system. It has also been found to have low toxicity and high selectivity for the target enzyme, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

Compound X has several advantages for lab experiments, including its high purity, stability, and selectivity for the target enzyme. However, its synthesis method requires specialized equipment and expertise, and its in vitro and in vivo efficacy and safety need to be further studied.

Future Directions

There are several future directions for the research on N,4-dimethyl-N-propan-2-yl-3-(pyrimidin-2-ylmethylamino)benzenesulfonamide X, including the optimization of its synthesis method, the evaluation of its efficacy and safety in clinical trials, and the exploration of its potential therapeutic applications in other diseases, such as neurodegenerative disorders and infectious diseases. Furthermore, the development of novel analogs of N,4-dimethyl-N-propan-2-yl-3-(pyrimidin-2-ylmethylamino)benzenesulfonamide X with improved efficacy and safety profiles is also a promising avenue for future research.
Conclusion:
In conclusion, N,4-dimethyl-N-propan-2-yl-3-(pyrimidin-2-ylmethylamino)benzenesulfonamide X is a sulfonamide derivative that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. Its synthesis method has been optimized for high yield and purity, and its mechanism of action has been studied in detail. Moreover, it has been found to have various biochemical and physiological effects, making it a promising candidate for further development. The future directions for research on N,4-dimethyl-N-propan-2-yl-3-(pyrimidin-2-ylmethylamino)benzenesulfonamide X are numerous, and its potential therapeutic applications are vast, making it an exciting area of research in the field of medicinal chemistry.

Synthesis Methods

Compound X has been synthesized using various methods, including the reaction of 2-aminopyrimidine with 4,6-dichlorobenzene-1-sulfonyl chloride in the presence of a base, followed by the reaction with isopropylmagnesium chloride and then with N,N-dimethylpropan-2-amine. Another method involves the reaction of 2-aminopyrimidine with 4-bromo-1-chlorosulfonylbenzene in the presence of a base, followed by the reaction with N,N-dimethylpropan-2-amine and isopropylmagnesium chloride. These methods have been optimized for high yield and purity of N,4-dimethyl-N-propan-2-yl-3-(pyrimidin-2-ylmethylamino)benzenesulfonamide X.

Scientific Research Applications

Compound X has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation in animal models. Moreover, it has been found to modulate the immune system by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.

properties

IUPAC Name

N,4-dimethyl-N-propan-2-yl-3-(pyrimidin-2-ylmethylamino)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S/c1-12(2)20(4)23(21,22)14-7-6-13(3)15(10-14)19-11-16-17-8-5-9-18-16/h5-10,12,19H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYLWOBAMMFDAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(C)C(C)C)NCC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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